molecular formula C13H14O B14735023 3-Methyl-6-phenylcyclohex-2-en-1-one CAS No. 6286-53-9

3-Methyl-6-phenylcyclohex-2-en-1-one

Cat. No.: B14735023
CAS No.: 6286-53-9
M. Wt: 186.25 g/mol
InChI Key: HQQSYHVJFAZTTQ-UHFFFAOYSA-N
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Description

3-Methyl-6-phenylcyclohex-2-en-1-one: is an organic compound with the molecular formula C₁₃H₁₄O . It is characterized by a cyclohexenone ring substituted with a methyl group at the third position and a phenyl group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-phenylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylcyclohex-2-en-1-one with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methyl-6-phenylcyclohex-2-en-1-one can undergo oxidation reactions to form corresponding or . Common oxidizing agents include and .

    Reduction: Reduction of this compound can yield or . Typical reducing agents are and .

    Substitution: The compound can participate in reactions, where the phenyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products:

Scientific Research Applications

Chemistry: 3-Methyl-6-phenylcyclohex-2-en-1-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a potential lead compound for drug discovery .

Medicine: While not directly used as a therapeutic agent, this compound serves as a precursor in the synthesis of medicinal compounds. Its derivatives may possess anti-inflammatory, analgesic, or antimicrobial properties .

Industry: In the industrial sector, this compound is utilized in the production of fragrances, flavors, and specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and polymer chemistry .

Mechanism of Action

The mechanism of action of 3-Methyl-6-phenylcyclohex-2-en-1-one depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation, reduction, or substitution. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-6-phenylcyclohex-2-en-1-one is unique due to the presence of both methyl and phenyl groups on the cyclohexenone ring.

Properties

CAS No.

6286-53-9

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

3-methyl-6-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C13H14O/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-6,9,12H,7-8H2,1H3

InChI Key

HQQSYHVJFAZTTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(CC1)C2=CC=CC=C2

Origin of Product

United States

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